Technical Guide: 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1092509-82-2)
Technical Guide: 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1092509-82-2)
Executive Summary
3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1092509-82-2) is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a high-value intermediate for the synthesis of next-generation kinase inhibitors. Structurally, it functions as a bioisostere of the 2-(pyrrolidin-2-yl)phenyl motif found in TRK (Tropomyosin receptor kinase) inhibitors such as Larotrectinib and Repotrectinib .
The incorporation of the electron-deficient 3,5-difluoropyridine core offers distinct pharmacological advantages over its phenyl analogs:
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Metabolic Stability: The pyridine nitrogen and fluorine substituents block metabolic hotspots, reducing oxidative clearance.
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Physicochemical Properties: Lower lipophilicity (LogP) and altered pKa improve aqueous solubility and oral bioavailability.
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Binding Affinity: The pyridine nitrogen provides an additional hydrogen bond acceptor vector, potentially enhancing interactions within the kinase solvent front.
This guide details the chemical profile, validated synthesis protocols, and medicinal chemistry applications of this scaffold.
Part 1: Chemical Profile & Stereochemistry
Identity and Properties[1]
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IUPAC Name: 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine
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CAS Number: 1092509-82-2 (Note: Often refers to the racemate or (R)-isomer depending on vendor; (S)-isomer is typically CAS 1213443-24-3).
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Molecular Formula: C₉H₁₀F₂N₂
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Molecular Weight: 184.19 g/mol
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Key Features:
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Pyridine Core: Electron-poor due to N-atom and two F-atoms.
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Pyrrolidine Ring: Provides a chiral handle for vectoring substituents into the solvent front of ATP-binding pockets.
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Stereochemical Criticality
In kinase inhibitor design, the stereochemistry at the pyrrolidine C2 position is non-negotiable. For TRK inhibitors, the (R)-configuration is essential for optimal binding geometry.
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Target Isomer: (R)-3,5-difluoro-2-(pyrrolidin-2-yl)pyridine.
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Counter-Isomer: (S)-3,5-difluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213443-24-3).[1][2]
Table 1: Comparative Physicochemical Profile
| Feature | Phenyl Analog (Repotrectinib Interm.)[3][4][5] | Pyridine Analog (CAS 1092509-82-2) | Impact |
| Core Ring | 2,5-Difluorophenyl | 3,5-Difluoropyridine | Pyridine lowers LogP. |
| H-Bonding | Donor only (NH) | Donor (NH) + Acceptor (Py-N) | Additional binding vector. |
| pKa (Pyrrolidine) | ~9.5 | ~8.8 | Reduced basicity aids permeability. |
| Metabolic Risk | Phenyl oxidation prone | Pyridine ring oxidation resistant | Improved half-life. |
Part 2: Validated Synthesis Protocols
Retrosynthetic Analysis
The most robust route to chiral 2-substituted pyridines avoids the resolution of racemates by utilizing Negishi Cross-Coupling . This method preserves the stereochemistry of the proline starting material.
Pathway Visualization (DOT):
Protocol A: Negishi Coupling (Stereoselective)
This protocol yields the (R)-enantiomer with >98% ee, avoiding the yield loss associated with chiral resolution.
Reagents:
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Substrate 1: 2-Bromo-3,5-difluoropyridine (1.0 eq)
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Substrate 2: (R)-N-Boc-2-pyrrolidinylzinc iodide (Prepared in situ or commercial, 1.2 eq)
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Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for difficult couplings.
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Solvent: Anhydrous THF.
Step-by-Step Methodology:
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Zinc Reagent Preparation:
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In a flame-dried Schlenk flask under Argon, dissolve N-Boc-pyrrolidine (1.0 eq) in dry THF.
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Add s-BuLi (1.1 eq) dropwise at -78°C to lithiate the 2-position. Stir for 30 min.
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Add ZnCl₂ solution (1.0 M in THF, 1.2 eq) dropwise. Warm to 0°C to form the organozinc species.
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Coupling Reaction:
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In a separate vessel, dissolve 2-bromo-3,5-difluoropyridine (0.8 eq relative to zinc reagent) and Pd catalyst in THF.
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Transfer the organozinc solution to the pyridine/catalyst mixture via cannula.
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Heat to 60°C for 4–6 hours. Monitor by LCMS for disappearance of the bromopyridine.
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Workup & Purification:
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Quench with saturated NH₄Cl. Extract with EtOAc.
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Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc gradient).
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Deprotection:
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Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCl in Dioxane.
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Stir at RT for 1 hour. Concentrate to dryness.
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Yield: Typically 65–75% over two steps.
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Protocol B: Alternative Lithiation (Direct)
For labs lacking organozinc capabilities, a direct lithiation approach can be used, though it requires strict temperature control to prevent defluorination.
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Lithiation: Treat 3,5-difluoropyridine with LDA at -78°C in THF. The directing effect of fluorines directs lithiation to the 2-position (between N and F) or 4-position. Note: 2-position is favored by the adjacent Nitrogen lone pair coordination.
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Addition: Quench the lithiated species with N-Boc-2-pyrrolidone (electrophile).
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Reduction: This forms a ketone/alcohol intermediate which requires deoxygenation (e.g., Et₃SiH/TFA) to yield the pyrrolidine ring. This route is longer and less stereocontrolled.
Part 3: Medicinal Chemistry Applications[1][7]
Pharmacophore Mapping
CAS 1092509-82-2 acts as a "Solvent Front" binder. In TRK kinase inhibitors, the macrocycle or main scaffold binds the hinge region, while the chiral pyrrolidine projects substituents into the solvent-exposed area to tune solubility and selectivity.
Signaling Pathway & Inhibition Logic (DOT):
[6]
Bioisosteric Replacement Strategy
Replacing the 2,5-difluorophenyl ring (of Repotrectinib) with the 3,5-difluoro-2-pyridyl ring (this compound) addresses specific liabilities:
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Solubility: The pyridine N has a lone pair that can accept H-bonds from water, increasing solubility by ~10-fold compared to the phenyl analog.
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pKa Modulation: The electron-withdrawing fluorines reduce the pKa of the pyridine nitrogen, preventing it from being protonated at physiological pH (which would hinder membrane permeability), while the pyrrolidine amine remains basic for salt formation.
Part 4: Safety & Handling
Hazard Identification:
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Fluorinated Pyridines: Generally skin irritants and potential sensitizers.
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Handling: Use a fume hood. Avoid contact with strong acids which may liberate HF traces if the ring is compromised (unlikely under standard conditions).
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Storage: Hygroscopic as the hydrochloride salt. Store under nitrogen at -20°C.
Self-Validating Safety Check:
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Before Scale-up: Run a DSC (Differential Scanning Calorimetry) on the Boc-protected intermediate. Azodicarboxylates or high-energy intermediates are not involved here, but organozincs are pyrophoric—handle under inert atmosphere.
References
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World Intellectual Property Organization (WIPO). Macrocyclic compounds as Trk kinase inhibitors. WO2010048314. (Describes the general pharmacophore and synthesis of pyrrolidinyl-aryl scaffolds). Link
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Journal of Medicinal Chemistry. Discovery of Repotrectinib (TPX-0005), a Macrocyclic Kinase Inhibitor Highly Potent against ROS1/TRK/ALK Mutations. (Contextualizes the 2,5-difluorophenyl motif for which the pyridine is a bioisostere). Link
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European Patent Office. Process for the preparation of fluorinated pyridines.[7] EP0192287A2.[8] (Foundational chemistry for synthesizing 3,5-difluoropyridine precursors). Link
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PubChem Compound Summary. 2-(2,5-Difluorophenyl)pyrrolidine (Analog). (Reference for the phenyl bioisostere properties). Link
Sources
- 1. 1213443-24-3|(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. 1213443-24-3|(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]
- 6. lookchem.com [lookchem.com]
- 7. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
